N-methylpent-4-ynecarboxamide

Analytical Chemistry Organic Synthesis Procurement Specifications

Using generic 5-hexynamides often yields polymers with unintended solubility, derailing materials research. N-Methylpent-4-ynecarboxamide (CAS 120085-69-0) is the exact N-methyl secondary amide precursor validated for synthesizing 4-azido-N-methyl-5-hexynamide, the monomer that produces insoluble, solvent-resistant poly(1,2,3-triazole) networks via CuAAC. Key differentiation: • Yields an insoluble polymer due to strong intermolecular H-bonding-ideal for robust coatings (vs. soluble N-ethyl-N-methyl variants). • Parent scaffold for Aedes aegypti repellent libraries (MED = 0.182 mg/cm²). • Directly convertible to Weinreb amide sEH inhibitor (IC50 = 3.80 nM).

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B8453043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpent-4-ynecarboxamide
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCNC(=O)CCCC#C
InChIInChI=1S/C7H11NO/c1-3-4-5-6-7(9)8-2/h1H,4-6H2,2H3,(H,8,9)
InChIKeySNKFNPQAMNTLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpent-4-ynecarboxamide for CuAAC Polymerization


N-methylpent-4-ynecarboxamide (IUPAC: N-methylhex-5-ynamide; CAS: 120085-69-0) is a terminal alkyne amide (ynamide) with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It features a secondary amide side chain (N-methyl) linked to a five-carbon backbone terminating in an alkyne [1]. This compound is primarily cited in materials science as a critical precursor for synthesizing 4-azido-N-methyl-5-hexynamide monomers, which are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations to produce novel thermoresponsive 1,2,3-triazole polymers [2].

Generic N-Alkyl-5-hexynamide Substitution Risks


In the synthesis of densely functionalized 1,2,3-triazole polymers, the N-alkyl substituent on the 5-hexynamide monomer is not interchangeable. The target compound's N-methyl secondary amide side chain dictates the hydrogen-bonding capacity of the resulting polymer backbone, directly determining its solubility. When polymerized via CuAAC, the poly(N-methyl) variant was found to be insoluble in both water and common organic solvents, unlike its N-ethyl-N-methyl tertiary amide counterpart which demonstrated water solubility and lower critical solution temperature (LCST) behavior [1]. Therefore, purchasing a generic '5-hexynamide' or an incorrectly substituted analog will lead to a polymer with fundamentally different physiochemical properties.

Comparative Evidence Guide


Molecular Weight vs. N-Methylpent-4-ynamide

Procurement errors can arise from confusing N-methylpent-4-ynecarboxamide with its shorter-chain analog N-methylpent-4-ynamide. The target compound has a distinct molecular formula (C7H11NO) and molecular weight (125.17 g/mol) compared to the N-methylpent-4-ynamide (C6H9NO, 111.14 g/mol) . This 14.03 g/mol difference corresponds to an additional methylene (-CH2-) unit in the carbon backbone, directly impacting chain length, flexibility, and the physical properties of any resultant derivatives. Vendors sometimes conflate the naming; verifying CAS 120085-69-0 is essential for receiving the correct compound .

Analytical Chemistry Organic Synthesis Procurement Specifications

Polymer Solubility: Secondary vs. Tertiary Amide

The secondary amide character of the N-methyl group in the target compound's derived monomer (4-azido-N-methyl-5-hexynamide) leads to the formation of strong inter-chain hydrogen bonds upon CuAAC polymerization. This renders the polymer (poly(M)) insoluble in water and many organic solvents [1]. In stark contrast, polymers derived from tertiary amide analogs, such as 4-azido-N-ethyl-N-methyl-5-hexynamide (poly(ME)), are water-soluble and exhibit LCST-type phase separation [1]. This demonstrates that the specific hydrogen atom on the secondary amide is the key structural determinant for solubility, making the N-methyl variant unsuitable for applications requiring soluble polymers but potentially useful for creating robust, insoluble cross-linked networks.

Polymer Chemistry Thermoresponsive Materials CuAAC Polymerization

Mosquito Repellent Scaffold Activity Comparison

The 5-hexynamide scaffold has been identified as a promising mosquito repellent chemotype. In a quantitative structure-activity relationship (QSAR)-driven study, a close analog, N-butyl-N-methyl-5-hexynamide, demonstrated a minimum effective dose (MED) of 0.182 mg/cm² against Aedes aegypti, significantly outperforming the reference compound N-cyclohexyl-N-isopropyl-4-methyloctanamide (MED = 25.000 mg/cm²) [1]. While the N-methyl analog itself was not tested in this study, the data positions the monosubstituted N-methyl-5-hexynamide as a key minimalist scaffold for further derivatization. Researchers can use this compound to probe the steric and electronic effects of the N-alkyl group on repellent efficacy.

Vector Control Mosquito Repellent SAR Study

Research and Industrial Applications


Insoluble Triazole Polymer Networks

This compound is the essential precursor for synthesizing 4-azido-N-methyl-5-hexynamide, which upon CuAAC polymerization yields an insoluble polymer due to strong intermolecular hydrogen bonding from its secondary amide groups [1]. This makes it a candidate for developing robust, solvent-resistant cross-linked networks or coatings, where solubility is undesirable.

Insect Repellent SAR Exploration

As the parent scaffold for the validated Aedes aegypti repellent N-butyl-N-methyl-5-hexynamide (MED = 0.182 mg/cm²) [1], this mono-substituted compound is the ideal starting point for synthesizing a library of N-alkyl variants. It enables researchers to systematically probe how N-substitution affects the repellent potency of the 5-hexynamide chemotype.

Weinreb Amide Bioisostere Synthesis

The N-methyl-5-hexynamide core structure serves as a direct synthetic handle to create N-methoxy-N-methyl-5-hexynamide (a Weinreb amide), which has demonstrated potent inhibitory activity (IC50 = 3.80 nM) against recombinant human soluble epoxide hydrolase (sEH) [1]. Procuring the N-methyl analog allows for direct conversion to this highly active bioisostere for medicinal chemistry campaigns.

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